N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Overview
Description
N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes an oxalamide group linked to an ethyl-tetrahydroquinoline moiety through an ethyl chain, and an allyl group attached to the nitrogen atom of the oxalamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps. One common route includes the following steps:
Formation of the tetrahydroquinoline moiety: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Alkylation: The tetrahydroquinoline derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the desired position.
Oxalamide formation: The alkylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide intermediate.
Allylation: Finally, the oxalamide intermediate is allylated using an allylating agent under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The allyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Various nucleophiles or electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: Similar structure but with a methyl group instead of an ethyl group.
N1-allyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)propyl)oxalamide: Similar structure but with a propyl chain instead of an ethyl chain.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-10-19-17(22)18(23)20-11-9-14-7-8-16-15(13-14)6-5-12-21(16)4-2/h3,7-8,13H,1,4-6,9-12H2,2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLERPRBCOCBNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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